molecular formula C22H27N3O4 B13374186 2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13374186
M. Wt: 397.5 g/mol
InChI Key: PCPSZNKSCXDFOD-AEZQTUKVSA-N
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Description

2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes an acetylamino group, an isopentyl chain, and an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, including the formation of the epoxyisoindole core and the subsequent attachment of the acetylamino and isopentyl groups. Common synthetic routes may involve:

    Formation of the Epoxyisoindole Core: This step often involves the cyclization of suitable precursors under specific conditions to form the epoxyisoindole ring.

    Attachment of the Acetylamino Group: This step may involve acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Isopentyl Chain: This step may involve alkylation reactions using isopentyl halides in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of biological processes and as a tool for probing biological systems.

    Industry: The compound can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-(acetylamino)phenyl)-2-iodobenzamide: This compound has a similar acetylamino group but differs in the presence of an iodine atom and a benzamide core.

    4-(acetylamino)-N-[2-(phenylthio)phenyl]benzamide: This compound has a similar acetylamino group but differs in the presence of a phenylthio group and a benzamide core.

    Azithromycin Related Compound H: This compound has a similar acetylamino group but differs in the presence of a sulfonyl group and a demethylazithromycin core.

The uniqueness of this compound lies in its specific combination of functional groups and its epoxyisoindole core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

(1R,5S,7S)-3-(4-acetamidophenyl)-N-(3-methylbutyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C22H27N3O4/c1-13(2)9-11-23-20(27)18-17-8-10-22(29-17)12-25(21(28)19(18)22)16-6-4-15(5-7-16)24-14(3)26/h4-8,10,13,17-19H,9,11-12H2,1-3H3,(H,23,27)(H,24,26)/t17-,18?,19+,22-/m0/s1

InChI Key

PCPSZNKSCXDFOD-AEZQTUKVSA-N

Isomeric SMILES

CC(C)CCNC(=O)C1[C@@H]2C=C[C@]3([C@H]1C(=O)N(C3)C4=CC=C(C=C4)NC(=O)C)O2

Canonical SMILES

CC(C)CCNC(=O)C1C2C=CC3(C1C(=O)N(C3)C4=CC=C(C=C4)NC(=O)C)O2

Origin of Product

United States

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